molecular formula C11H13NO3 B1213839 Thalifoline CAS No. 21796-15-6

Thalifoline

Cat. No. B1213839
CAS RN: 21796-15-6
M. Wt: 207.23 g/mol
InChI Key: WPKMGEQXTYQXGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thalifoline and its analogs have been synthesized using several methodologies. One approach involves starting from methyl 3-hydroxy-4-methoxy benzoate, followed by a series of reactions including prenyl etherification, Claisen rearrangement, oxidation, imine formation, reductive amination, and intramolecular amidation, with the last three steps being performed in one pot at room temperature (Li et al., 2009). Another method describes a multi-step synthesis using a modified Bischler-Napieralski-type cyclization under mild conditions to achieve excellent yields (Wang & Georghiou, 2002).

Molecular Structure Analysis

The molecular structure of this compound has been determined through physical methods and chemical synthesis, indicating its structure as 2-methyl-6-methoxy-7-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline (Doskotch et al., 1969). This structure highlights the presence of methoxy and hydroxy groups, contributing to its unique chemical properties.

Chemical Reactions and Properties

Chemical reactions involving this compound often utilize its active methoxy and hydroxy groups. For example, the cyclization reaction of β-phenylethyl isocyanate to N-methylisoquinoline lactam with specific reagents can lead to the synthesis of this compound, showcasing its versatile reactivity (Irie et al., 1980).

Scientific Research Applications

Thalifoline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its antifungal properties and potential use in controlling fungal infections.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

Thalifoline should be handled with care. Adequate ventilation should be ensured during its handling, and personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalifoline can be synthesized through the cyclisation reaction of β-phenylethyl isocyanate to N-methylisoquinoline lactam using Magic Methyl. Additionally, the regioselective cleavage of aromatic methoxyl groups with methionine and methanesulphonic acid is employed .

Industrial Production Methods: The industrial production of this compound involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process typically includes multiple steps of purification and characterization to meet the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: Thalifoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .

Mechanism of Action

The mechanism of action of thalifoline involves its interaction with specific molecular targets. It is known to inhibit fungal growth by interfering with the cell wall synthesis of fungi. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of key enzymatic processes within the fungal cells .

Similar Compounds:

  • Corypalline
  • Cherylline
  • N-methylcorydaldine
  • Liriodenine

Comparison: this compound is unique among these compounds due to its specific antifungal properties and the particular synthetic routes used for its production. While other isoquinoline alkaloids like corypalline and cherylline share some structural similarities, this compound’s distinct chemical reactions and applications set it apart .

properties

IUPAC Name

7-hydroxy-6-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-4-3-7-5-10(15-2)9(13)6-8(7)11(12)14/h5-6,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKMGEQXTYQXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176208
Record name Thalifoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21796-15-6
Record name 3,4-Dihydro-7-hydroxy-6-methoxy-2-methyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21796-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thalifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021796156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thalifoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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